Tetracaine Hydrochloride

Descripción

Propiedades

IUPAC Name |

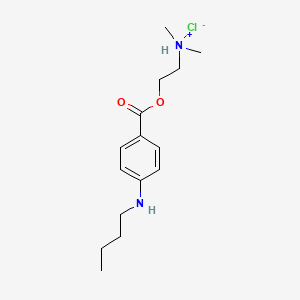

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWHTZKZQNXVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-24-6 (Parent) | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042448 | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136-47-0, 53762-93-9 | |

| Record name | Tetracaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetracaine Hydrochloride's Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

Introduction

Voltage-gated sodium channels (Navs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] These channels cycle through distinct conformational states—primarily resting (closed), open, and inactivated—in response to changes in membrane potential.[3] Tetracaine, a potent local anesthetic of the ester type, exerts its clinical effect by reversibly blocking these channels.[1][4][5] This action prevents sodium ion influx, thereby inhibiting the depolarization necessary for nerve signal transmission and resulting in a localized loss of sensation.[4] This guide provides a detailed examination of the molecular mechanisms underlying tetracaine's interaction with voltage-gated sodium channels, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: State-Dependent Blockade

The interaction between tetracaine and Nav channels is not static; rather, it is highly dependent on the conformational state of the channel. This principle is explained by the Modulated Receptor Hypothesis , which posits that local anesthetics have different binding affinities for the resting, open, and inactivated states of the sodium channel.[2][6]

-

Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, tetracaine exhibits low affinity for the channel.[3][7] Significant block at this state only occurs at high, often clinically irrelevant, concentrations.[8]

-

Open and Inactivated States: Tetracaine's affinity for the Nav channel increases dramatically when the channel is in the open or inactivated state.[3][9] During high-frequency nerve stimulation, such as that which occurs during a pain signal, channels rapidly cycle between these states. This repeated opening and inactivation provides more opportunities for high-affinity binding, leading to a cumulative and more potent block. This phenomenon is known as use-dependent block or phasic block.[2] By binding to and stabilizing the inactivated state, tetracaine prevents the channel from returning to the resting state, making it unavailable for subsequent action potentials.[1][2]

Caption: Modulated receptor model for tetracaine's state-dependent binding.

Molecular Determinants and Access Pathways

The Local Anesthetic Binding Site

The binding site for tetracaine and other local anesthetics is located within the inner pore of the Nav channel's α-subunit.[8] This subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] Mutagenesis studies have identified key amino acid residues on the S6 segments that are critical for drug binding.[9][10]

Specifically, a highly conserved phenylalanine residue in the S6 segment of domain IV (e.g., F1764 in rat brain Nav1.2) is a major determinant of high-affinity, state-dependent block.[10][11] Mutation of this residue to a non-aromatic amino acid, such as alanine, can dramatically reduce or abolish the voltage-dependent and use-dependent block by local anesthetics.[10] Residues in the S6 segments of domains I and III also contribute to the binding site, creating a receptor pocket that accommodates the drug molecule.[3][11]

Channel Access Pathways

Tetracaine must traverse the cell membrane to reach its binding site within the channel pore. Two primary pathways have been proposed:

-

Lipophilic (Hydrophobic) Pathway: As an amphiphilic molecule, tetracaine can partition directly into the lipid bilayer of the cell membrane.[2] From within the membrane, it can then access its binding site through fenestrations (side openings) in the channel protein, which face the lipid phase.[12] This pathway is thought to be independent of the channel's activation gate state.[2]

-

Hydrophilic Pathway: The protonated, charged form of tetracaine can access the binding site from the intracellular side via the main pore opening.[2] This pathway is only accessible when the channel's intracellular activation gate is in the open state, making this route inherently voltage- and use-dependent.[2]

Caption: Access pathways for tetracaine to its binding site in the Nav channel.

Quantitative Analysis of Tetracaine Blockade

The potency of tetracaine is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the Nav channel subtype, the state being targeted, and the experimental conditions. Use-dependent protocols, which involve rapid pulsing, typically yield lower IC50 values, reflecting the higher affinity for the open and inactivated states.

| Nav Subtype | Experimental Condition | IC50 (µM) | Species / Cell Line | Reference(s) |

| Nav1.1 | Use-Dependent (10 Hz, 10th pulse) | 1.8 | CHO Cells | [13] |

| Nav1.4 | Use-Dependent (10 Hz, 10th pulse) | 2.8 | CHO Cells | [13] |

| Nav1.5 | Use-Dependent (10 Hz, 10th pulse) | 13.0 | HEK-293 Cells | [13] |

| Nav1.8 | Use-Dependent (10 Hz, 10th pulse) | 1.3 | CHO Cells | [13] |

| N/A | Tonic Block (Na+ Current) | 0.7 | Xenopus laevis Sciatic Nerve | [14] |

| N/A | Tonic Block (K+ Current) | 946 | Xenopus laevis Sciatic Nerve | [14] |

| N/A | Cytotoxicity (Non-channel specific) | 161.37 | Model Cell Membrane | [15] |

Note: Tetracaine also blocks other channels, such as voltage-gated potassium channels, but generally with much lower potency.[2][14][16]

Key Experimental Protocols

The characterization of tetracaine's effects on Nav channels relies heavily on electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying ion channel function and pharmacology. It allows for the precise control of the membrane potential and the direct measurement of the ionic currents flowing through the channels in a single cell.

Methodology:

-

Cell Preparation: Cultured cells expressing the Nav channel subtype of interest (e.g., HEK-293 or CHO cells) or isolated primary neurons are plated onto a glass coverslip.[17]

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and fire-polished. It is then filled with an intracellular solution designed to mimic the cell's cytoplasm and isolate the sodium current (e.g., containing CsF to block potassium channels).[17]

-

Seal Formation: The micropipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp and Data Acquisition: A voltage-clamp amplifier is used to hold the cell's membrane potential at a set value (e.g., -100 mV) and to apply specific voltage protocols (e.g., depolarizing steps to elicit current, or pulse trains to assess use-dependence). The resulting sodium currents are filtered, amplified, and recorded.[13][17]

-

Drug Application: A perfusion system is used to wash the cell with an extracellular solution containing a known concentration of tetracaine hydrochloride.

-

Data Analysis: The peak sodium current before and after drug application is measured. Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration, and an IC50 value is calculated by fitting the data to a Hill equation.

Caption: Experimental workflow for a patch-clamp electrophysiology study.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues that form the drug's binding site.

Methodology:

-

Identify Target Residues: Based on homology models and previous studies, key residues in the putative binding site (e.g., F1764 in DIVS6) are selected for mutation.[10]

-

Mutagenesis: A plasmid containing the cDNA for the Nav channel α-subunit is used as a template. PCR-based methods are employed to introduce a specific nucleotide change, resulting in the desired amino acid substitution (e.g., phenylalanine to alanine).

-

Expression: The mutated channel DNA is transfected into a host cell line (e.g., Xenopus oocytes or HEK-293 cells) that does not endogenously express sodium channels.[10]

-

Functional Analysis: Whole-cell patch-clamp is then performed on the cells expressing the mutant channel. The IC50 for tetracaine is determined and compared to that of the wild-type (unmutated) channel. A significant increase in the IC50 for the mutant channel indicates that the mutated residue is critical for high-affinity drug binding.[10][18]

The anesthetic action of this compound is a direct consequence of its sophisticated, state-dependent interaction with voltage-gated sodium channels. Its preferential binding to the open and inactivated channel states leads to a potent, use-dependent block that is highly effective at silencing nerve impulses during periods of high-frequency firing, such as in pain pathways. The molecular basis for this interaction is a well-defined binding site within the channel's inner pore, accessible via both lipophilic and hydrophilic routes. A thorough understanding of this mechanism, supported by quantitative biophysical data and detailed experimental validation, is crucial for the rational design of novel local anesthetics and other channel-modulating therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 13. sophion.co.jp [sophion.co.jp]

- 14. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Structural determinants of drugs acting on the Nav1.8 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Properties of Tetracaine Hydrochloride in Solution: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetracaine hydrochloride (TCH) is a potent local anesthetic of the amino-ester class, widely utilized in topical and spinal anesthesia.[1] Its efficacy is intrinsically linked to its biophysical properties in aqueous environments. As an amphiphilic molecule, TCH exhibits surfactant-like behavior, including self-aggregation into micelles above a certain concentration.[2][3] This technical guide provides an in-depth examination of these properties, focusing on the quantitative aspects of its self-aggregation, the thermodynamics governing these processes, and its complex interactions with model lipid membranes. Detailed experimental protocols for characterizing these phenomena are provided, alongside graphical representations of key mechanisms and workflows to support researchers in the fields of pharmacology, drug delivery, and membrane biophysics.

Introduction

This compound is the salt form of tetracaine, a molecule comprising a hydrophobic aromatic chromophore and a hydrophilic tertiary amine group, linked by an ester bond.[4] This amphiphilic structure is central to its function and its behavior in solution.[2] In an aqueous medium, the molecule's cationic form endows it with properties of a tension-active compound, leading to self-assembly into colloidal structures known as micelles.[2][5] Understanding the critical micelle concentration (CMC), the thermodynamics of micellization, and the drug's interaction with lipid bilayers is crucial for optimizing drug formulations, enhancing bioavailability, and elucidating its mechanism of action at the molecular level.[6] This guide synthesizes key data and methodologies to provide a comprehensive resource on the biophysical characteristics of TCH in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [7] |

| Molar Mass | 300.82 g/mol | [7] |

| Melting Point | 149°C | [7] |

| Water Solubility | Soluble (50 mg/mL) | [7] |

| pKa (at 25°C) | 8.46 | [1] |

| Protein Binding | ~75% |[1] |

Self-Aggregation and Micellization in Aqueous Solution

Like classical surfactants, the amphiphilic nature of TCH drives its monomers to form aggregates in solution to minimize the unfavorable contact between their hydrophobic parts and water. This process is marked by the critical micelle concentration (CMC), a key parameter in the study of surfactants.[5]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which TCH monomers spontaneously associate to form micelles. This transition is characterized by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and absorbance.[8][9] The CMC is influenced by factors like temperature, ionic strength, and the presence of other amphiphilic molecules.[2] For instance, the presence of NaCl can neutralize some of the electrostatic repulsion between the cationic head groups of TCH, promoting micelle formation at a lower concentration.[2]

Table 2: Critical Micelle Concentration (CMC) of this compound under Various Conditions

| Condition | Method | CMC (M) | Reference |

|---|---|---|---|

| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | Surface Tension | 0.069 | [10] |

| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | Perylene Solubilization | 0.071 | [10] |

| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | ANS Fluorescence | 0.063 | [10] |

| Aqueous NaCl solution, 25°C | Tensiometry | 0.07943 |[2] |

Thermodynamics of Micellization

The self-aggregation of TCH is a thermodynamically spontaneous process, as evidenced by the negative values of the standard Gibbs free energy of micellization (ΔG°m).[2][11] This spontaneity is driven by the hydrophobic effect, where the increase in entropy from the release of structured water molecules around the hydrophobic tails of the monomers outweighs the unfavorable enthalpy changes. The thermodynamic parameters provide insight into the forces driving micelle formation.

Table 3: Thermodynamic Parameters of Micellization for this compound

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| ΔG°m (Gibbs Free Energy) | Negative | Aqueous NaCl solution | [2] |

| ΔH°m (Enthalpy) | Negative | Aqueous solution | [12] |

| TΔS°m (Entropy Term) | Positive | Aqueous solution |[12] |

Note: Specific values are highly dependent on experimental conditions such as temperature and the presence of co-solutes. The signs indicate the nature of the thermodynamic contributions. The negative values for Gibbs free energy confirm that micellization occurs spontaneously.[2]

Interaction with Model Membranes (Lipid Bilayers)

The primary mechanism of local anesthetics involves interaction with neuronal membranes.[4] TCH's interaction with lipid bilayers is complex, involving partitioning into the membrane, which is influenced by the drug's ionization state and the physical state of the lipids.[13]

Partitioning and Location

Tetracaine partitions more readily into membranes in their fluid, liquid-crystalline phase compared to the more ordered solid-gel phase.[13][14] The neutral (uncharged) form of tetracaine partitions more strongly into the hydrophobic membrane core than the protonated (charged) form.[13] Upon partitioning, the drug orients itself within the bilayer with its tertiary amine group near the phospholipid phosphates, the ester bond in the region of the lipid ester bonds, and the aromatic ring located near the upper acyl chain carbons (C2-C5).[13][14] The presence of cholesterol in the membrane tends to increase the order of the lipid chains, thereby decreasing the solubility and partitioning of tetracaine into the bilayer.[15]

Table 4: Partition Coefficients of Tetracaine into Lipid Bilayers

| Lipid System | pH | Anesthetic Form | Partition Coefficient (Kₚ) | Notes | Reference |

|---|---|---|---|---|---|

| DMPC/Cholesterol | 5.5 | Charged | Lower | Cholesterol decreases solubility | [15] |

| DMPC/Cholesterol | 9.5 | Uncharged | Lower | Cholesterol decreases solubility | [15] |

| Pure Phosphatidylcholine | 9.5 | Uncharged | Higher | Reflects hydrophobic interactions |[15] |

Note: "Higher" and "Lower" are relative terms from the study. The partition coefficient is significantly greater for the uncharged species at higher pH.

Effects on Membrane Structure

The incorporation of TCH into lipid bilayers leads to a disruption of the membrane structure. It reduces the order of the lipid acyl chains, an effect that is more pronounced with the charged form of the anesthetic.[15] At concentrations below its CMC, TCH can lower the phase transition temperature of phospholipid membranes.[16] At higher concentrations, TCH can act as a detergent, solubilizing the lipids into mixed micelles and causing significant changes in membrane structure, which can lead to liposome damage.[10][13] In some cases, TCH can induce the formation of a pressure-facilitated interdigitated gel (LβI) phase in lipid bilayers.[16][17]

Experimental Protocols

The characterization of TCH's biophysical properties relies on a suite of standard laboratory techniques.

Determination of Critical Micelle Concentration (CMC)

4.1.1 Tensiometry (Surface Tension Method)

-

Principle: Below the CMC, adding TCH to an aqueous solution decreases the surface tension as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated, and additional TCH molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is the concentration at the inflection point of the surface tension vs. log[TCH] plot.[8][9]

-

Methodology:

-

Prepare a stock solution of TCH in the desired buffer or deionized water.

-

Create a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.

-

Plot the measured surface tension (γ) as a function of the logarithm of the TCH concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.[9]

-

4.1.2 Conductometry

-

Principle: This method is suitable for ionic surfactants like TCH. The specific conductivity of the solution increases linearly with concentration as TCH monomers act as electrolytes. Above the CMC, the formation of micelles, which have a lower mobility and bind counter-ions, leads to a decrease in the slope of the conductivity vs. concentration plot.[8][18]

-

Methodology:

-

Prepare a series of TCH solutions of varying concentrations in high-purity water.

-

Measure the specific electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity (κ) against the TCH concentration.

-

The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[19]

-

4.1.3 Fluorescence Spectroscopy (Probe Method)

-

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar aqueous environment below the CMC, the probe has low fluorescence intensity. As micelles form above the CMC, the probe partitions into the hydrophobic micellar core. This change in the microenvironment causes a significant increase in its fluorescence intensity and a shift in its emission spectrum.[8]

-

Methodology:

-

Prepare a series of TCH solutions and add a small, constant amount of the fluorescent probe (e.g., pyrene) to each.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer.

-

Plot a relevant fluorescence property (e.g., the intensity of a specific emission peak or the ratio of two peaks, like the I₁/I₃ ratio for pyrene) against the TCH concentration.

-

The CMC is identified as the concentration at the onset of the sharp change in the plotted fluorescence property.[18]

-

Characterization of Membrane Interactions

4.2.1 Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat changes that occur in a sample as it is heated or cooled. It can be used to observe the phase transitions of phospholipid vesicles (liposomes). The addition of TCH will perturb the lipid packing, causing shifts in the phase transition temperatures (Tm) and changes in the enthalpy (ΔH) of these transitions.[17]

-

Methodology:

-

Prepare multilamellar or unilamellar vesicles of the desired phospholipid composition.

-

Prepare samples of the liposome suspension containing different concentrations of TCH. A control sample with no TCH is also prepared.

-

Place the samples in DSC pans and scan them over a relevant temperature range that encompasses the lipid phase transition(s).

-

Analyze the resulting thermograms to determine the main transition temperature (Tm) and the enthalpy of the transition (ΔH).

-

Plot Tm and ΔH as a function of TCH concentration to evaluate its effect on membrane stability and structure.[17]

-

Visualizations: Workflows and Mechanisms

To clarify the concepts discussed, the following diagrams illustrate key processes and relationships.

Caption: Workflow for determining the CMC of Tetracaine HCl using tensiometry.

Caption: Partitioning of charged and neutral Tetracaine into a lipid bilayer.

Caption: Mechanism of action of Tetracaine in blocking nerve impulse transmission.

Conclusion

The biophysical properties of this compound in solution are multifaceted and critical to its function as a local anesthetic. Its amphiphilic character governs its self-assembly into micelles, a process that can be finely tuned by environmental factors such as ionic strength. The interaction of TCH with lipid bilayers—the site of its anesthetic action—is a complex interplay of electrostatic and hydrophobic forces, dependent on both the drug's ionization state and the membrane's physical properties. A thorough understanding of these characteristics, gained through the experimental techniques detailed in this guide, is essential for the rational design of advanced drug delivery systems, the development of novel anesthetic formulations with improved efficacy and safety profiles, and further exploration into the molecular mechanisms of local anesthesia.

References

- 1. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Formation of micelles and membrane action of the local anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetracaine-Membrane Interactions: Effects of Lipid Composition and Phase on Drug Partitioning, Location, and Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetracaine-membrane interactions: effects of lipid composition and phase on drug partitioning, location, and ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interactions of the local anesthetic tetracaine with membranes containing phosphatidylcholine and cholesterol: a 2H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of pressure and local anesthetic tetracaine on dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interdigitation and vesicle-to-micelle transformation induced by a local anesthetic tetracaine in phospholipids bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship of Tetracaine Hydrochloride: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Tetracaine hydrochloride is a potent, long-acting local anesthetic of the ester class, widely utilized in ophthalmology, spinal anesthesia, and topical formulations to induce localized numbness.[1][2][3] Its clinical efficacy is intrinsically linked to its molecular structure, which has been the subject of extensive structure-activity relationship (SAR) studies. Understanding these relationships is paramount for the rational design of novel local anesthetics with improved potency, duration of action, and safety profiles. This guide provides a comprehensive overview of the SAR of tetracaine, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and concepts.

Core Molecular Structure and Mechanism of Action

The tetracaine molecule, like other traditional local anesthetics, is composed of three fundamental components:

-

A Lipophilic Aromatic Group: This portion, a para-aminobenzoic acid (PABA) derivative, is crucial for the molecule's ability to penetrate the lipid-rich neuronal membrane.[4]

-

An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic ends of the molecule. The ester nature of this linkage makes tetracaine susceptible to hydrolysis by plasma esterases, which is a key factor in its metabolism.[5]

-

A Hydrophilic Tertiary Amine Group: This terminal dimethylamino group is responsible for the molecule's water solubility and its ability to exist in both ionized (cationic) and non-ionized (base) forms. The uncharged base form crosses the nerve membrane, while the charged cationic form is believed to be the active species that binds to the anesthetic receptor site.

The primary mechanism of action for tetracaine involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2][6] By binding to a specific site on the intracellular portion of these channels, tetracaine stabilizes them in an inactivated state.[1] This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses, including pain signals.[1][6]

Beyond its primary anesthetic function, tetracaine has been shown to interact with other channels and exhibit additional biological activities. It can act as an allosteric blocker of calcium release channels (ryanodine receptors) and has demonstrated potential antitumor and antibacterial properties in preclinical studies.[2][7][8]

References

- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 2. This compound: mechanism of action and activity_Chemicalbook [chemicalbook.com]

- 3. Articles [globalrx.com]

- 4. Sar of tetracaine | PDF [slideshare.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Tetracaine - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:136-47-0 | Chemsrc [chemsrc.com]

The Discovery and Synthesis of Tetracaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracaine hydrochloride is a potent, long-acting local anesthetic of the ester class, widely utilized in ophthalmology, spinal anesthesia, and topical formulations. This technical guide provides an in-depth exploration of its discovery, historical context, and the evolution of its chemical synthesis. It details key experimental protocols for its preparation, presents its physicochemical and pharmacokinetic properties in a structured format, and illustrates its mechanism of action and the typical drug development workflow through diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of local anesthetics.

Discovery and Historical Context

Tetracaine was first synthesized in 1928 by the German chemist Otto Eisleb, a scientist working for the chemical conglomerate IG Farben.[1] The development of tetracaine was a direct response to the clinical limitations of procaine, which had a shorter duration of action and lower potency.[2] Eisleb's work aimed to enhance the lipid solubility of the molecule, a key factor in the efficacy of local anesthetics, by adding a butyl group to the para-aminobenzoic acid structure. This modification significantly increased the anesthetic's potency and duration of action.

The hydrochloride salt of tetracaine was found to be a stable, water-soluble form suitable for clinical preparations. Marketed under brand names such as Pontocaine, it was introduced into clinical practice in the early 1930s.[1] In the United States, Dr. John S. Lundy was among the first to publish findings on its clinical use in 1931.[1] Tetracaine quickly became a staple for spinal and topical anesthesia, and it remains an important tool in the modern anesthetic arsenal.

Physicochemical and Pharmacokinetic Properties

The efficacy and clinical profile of this compound are underpinned by its distinct chemical and physical properties. A summary of these quantitative data is presented below for easy comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₄N₂O₂・HCl | [3] |

| Molecular Weight | 300.82 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 147-150 °C | [4] |

| Solubility | Soluble in water (50 mg/mL), soluble in ethanol, practically insoluble in ether and benzene | [4][5] |

| pKa | 8.39 at 25 °C | [5][6] |

| pH of Solution (1%) | 3.2 - 6.0 | [7] |

| Onset of Action (Topical) | Within 30 seconds | [8] |

| Duration of Action (Spinal) | 1.5 - 3 hours | [7] |

| Protein Binding | 75% | [6] |

| Metabolism | Rapidly hydrolyzed by plasma esterases to p-aminobenzoic acid (PABA) and diethylaminoethanol | [7][9] |

| Elimination | Metabolites are excreted primarily by the kidneys | [7] |

Key Synthesis Routes and Experimental Protocols

Several synthetic pathways for this compound have been developed since its initial discovery. The following sections detail the methodologies for three prominent routes, providing a step-by-step protocol for each.

Synthesis from p-Nitrobenzoyl Chloride

This multi-step synthesis begins with the esterification of p-nitrobenzoyl chloride, followed by reduction of the nitro group, N-alkylation, and final conversion to the hydrochloride salt.

Experimental Protocol:

-

Step 1: Synthesis of 2-(Dimethylamino)ethyl p-nitrobenzoate

-

In a reaction vessel, dissolve 5.0 g (0.027 mol) of p-nitrobenzoyl chloride and 2.4 g (0.027 mol) of 2-dimethylaminoethanol in 50 mL of dichloromethane.

-

Cool the mixture to 0 °C and react for 2 hours.

-

Add 50 mL of water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution (50 mL), dry, and concentrate to yield 2-(dimethylamino)ethyl p-nitrobenzoate as a yellow oil (yield: 96.9%).[10]

-

-

Step 2: Synthesis of 2-(Dimethylamino)ethyl p-aminobenzoate

-

To a flask containing 50 mL of glacial acetic acid, add 5.0 g (0.021 mol) of 2-(dimethylamino)ethyl p-nitrobenzoate and 1.8 g (0.032 mol) of iron powder.

-

Heat the mixture to 30 °C and maintain the reaction for 8 hours.

-

After the reaction, filter the mixture and neutralize the filtrate with a saturated sodium carbonate solution.

-

Extract the product with 20 mL of ethyl acetate, wash the organic phase with water, and evaporate the solvent to obtain a yellow solid (yield: 72.9%).[10]

-

-

Step 3: Synthesis of Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate)

-

In a 100 mL three-necked flask, combine 5.0 g (0.024 mol) of 2-(dimethylamino)ethyl p-aminobenzoate, 3.3 g (0.024 mol) of 1-bromobutane, and 10.0 g (0.072 mol) of potassium carbonate in 50 mL of N,N-dimethylformamide.

-

Heat the mixture to 50 °C and stir for 5 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Extract the filtrate with 50 mL of dichloromethane, combine the organic phases, and concentrate to dryness to yield tetracaine as a white solid (yield: 82.8%).[10]

-

-

Step 4: Synthesis of this compound

-

Dissolve 5.0 g (0.019 mol) of tetracaine in 60 mL of ethyl acetate.

-

While stirring, add 1.6 mL of concentrated hydrochloric acid dropwise. A solid precipitate will form.

-

Continue stirring for 30 minutes, then allow the mixture to stand overnight.

-

Collect the solid by suction filtration and dry in a vacuum oven at 40 °C to obtain this compound as a white solid (yield: 94.7%).[10][11]

-

Synthesis from Benzocaine

This pathway utilizes the readily available local anesthetic benzocaine (ethyl p-aminobenzoate) as the starting material, proceeding through N-alkylation and transesterification.

Experimental Protocol:

-

Step 1: N-alkylation - Synthesis of Ethyl 4-(butylamino)benzoate

-

Combine benzocaine, bromobutane, and an organic base catalyst in acetonitrile (molar ratio of benzocaine:bromobutane:organic base:acetonitrile = 1:2:2:0.3).

-

Heat the reaction mixture to 120 °C for 3 hours.

-

After the reaction is complete, cool the mixture and perform a suitable workup (e.g., extraction and solvent removal) to isolate the ethyl 4-(butylamino)benzoate.[12]

-

-

Step 2: Transesterification - Synthesis of Tetracaine

-

React ethyl 4-(butylamino)benzoate with 2-dimethylaminoethanol (molar ratio 1:1.5).

-

Heat the reaction mixture to 100 °C for 11 hours, adding the 2-dimethylaminoethanol in batches.

-

Upon completion, purify the product to yield tetracaine (yield: 71.4%).[12]

-

-

Step 3: Salt Formation - Synthesis of this compound

-

Dissolve the synthesized tetracaine in ethanol (tetracaine:ethanol ratio = 1:2 by mass).

-

Bubble dry hydrogen chloride gas through the solution at a controlled rate (e.g., ~260 mL/min) until precipitation is complete.

-

Collect the resulting crystals by filtration and dry to obtain this compound. The total yield from benzocaine is reported to be approximately 53.3%.[12]

-

Synthesis from p-Aminobenzoic Acid

This is a more direct route involving reductive amination followed by esterification.

Experimental Protocol:

-

Step 1: Catalytic Reduction - Synthesis of N-butyl p-aminobenzoic acid

-

In a suitable reaction vessel, combine p-aminobenzoic acid and n-butyraldehyde in the presence of a catalyst (e.g., palladium on carbon).

-

Perform a catalytic reduction reaction under a hydrogen atmosphere.[13]

-

-

Step 2: Esterification - Synthesis of Tetracaine

-

After the reduction is complete, filter the reaction mixture to remove the catalyst.

-

Add sodium hydroxide to the filtrate.

-

Without further purification, react the resulting sodium salt of N-butyl p-aminobenzoic acid with 2-dimethylaminoethyl chloride hydrochloride to form tetracaine.[13]

-

-

Step 3: Salt Formation and Purification

-

Convert the crude tetracaine to its hydrochloride salt by treatment with hydrochloric acid.

-

Purify the this compound by recrystallization. A common method involves dissolving the crude product in water at room temperature and then adding a mixed solvent of n-butanol and n-hexane at a cooled temperature (2-10 °C) to induce crystallization.[14] The purified crystals are then collected by filtration and dried.

-

Mechanism of Action and Signaling Pathway

Tetracaine, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. Its primary target is the voltage-gated sodium ion channels in the neuronal cell membrane.[10]

Signaling Pathway:

-

Diffusion: In its uncharged, lipid-soluble form, tetracaine diffuses across the nerve cell membrane into the cytoplasm.

-

Binding: Once inside the neuron, tetracaine, now in its protonated (charged) form, binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel.[1]

-

Channel Blockade: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential.[10]

-

Conduction Blockade: By inhibiting the generation and propagation of action potentials, tetracaine effectively blocks the transmission of sensory signals, including pain, from the peripheral nerves to the central nervous system, resulting in local anesthesia.

Caption: Mechanism of action of tetracaine on voltage-gated sodium channels.

Experimental Workflow in Drug Development

The development of a local anesthetic like this compound follows a structured pipeline from initial synthesis to clinical application. This workflow is designed to ensure the safety and efficacy of the final drug product.

Caption: General experimental workflow for local anesthetic drug development.

Conclusion

From its rational design in the 1920s to its continued clinical use today, this compound represents a significant milestone in the history of local anesthesia. Its synthesis has been refined over the decades, with various routes offering different advantages in terms of yield, cost, and reaction conditions. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is crucial for the ongoing research and development of new and improved anesthetic agents. This guide provides a foundational technical overview to support such endeavors.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]

- 5. drugfuture.com [drugfuture.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. FDA issues guidance on developing long-acting local anesthetics | RAPS [raps.org]

- 8. IG Farben - Wikipedia [en.wikipedia.org]

- 9. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106518697A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]

- 13. CN105646261A - Tetracaine preparation method - Google Patents [patents.google.com]

- 14. CN104557585B - this compound crystal, the composition containing this compound and preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Tetracaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of tetracaine hydrochloride, a widely used local anesthetic. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the intrinsic stability of this compound and its behavior under various stress conditions, offering valuable insights for formulation development, stability-indicating analytical method development, and regulatory submissions.

Chemical Stability Profile

This compound is an ester-type local anesthetic, and its chemical stability is primarily influenced by pH, temperature, and light. The ester linkage in the tetracaine molecule is susceptible to hydrolysis, which is the principal degradation pathway. The molecule is also sensitive to oxidation and photodegradation.

Hydrolytic Degradation

Hydrolysis of the ester bond in this compound is the most significant degradation pathway, resulting in the formation of 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.[1] This reaction is catalyzed by both acids and bases. Consequently, the stability of this compound in aqueous solutions is highly dependent on the pH. Studies have shown that the optimal pH for the stability of this compound solutions is in the acidic range. For instance, one study determined the pH of maximum stability to be around 3.8.

The rate of hydrolysis increases significantly with both increasing pH and temperature. The degradation follows apparent first-order kinetics.[2] The selection of an appropriate buffer system is crucial in liquid formulations to maintain the pH and minimize hydrolytic degradation.

Photodegradation

This compound is susceptible to degradation upon exposure to light.[3] Photolytic degradation can lead to the formation of various degradation products, necessitating the protection of this compound solutions from light during storage. Forced degradation studies under photolytic conditions, as outlined in ICH guidelines, are essential to identify potential photodegradants and to develop appropriate packaging solutions.

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound, primarily through the hydrolysis pathway.[4] The rate of degradation increases with temperature, and this relationship can be described by the Arrhenius equation.[2] Thermal degradation studies are critical for determining the shelf-life and recommended storage conditions for drug products containing this compound. A study on a eutectic mixture of lidocaine and tetracaine indicated that the mixture is less thermostable than its individual components, with a 5% weight loss occurring at 146.01°C for the mixture compared to 163.82°C for tetracaine alone.[5]

Oxidative Degradation

This compound is extremely sensitive to oxidative conditions.[3] Forced degradation studies using oxidizing agents such as hydrogen peroxide (H₂O₂) are necessary to understand the oxidative degradation pathways and to develop formulations with adequate protection against oxidation.[6] The degradation products formed under oxidative stress need to be identified and characterized. A kinetic study on the oxidation of this compound by chloramine-B in an acidic medium revealed that the reaction follows first-order dependence on the oxidant concentration and fractional-order dependence on the substrate concentration.[7]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other pathways, including oxidation, can also contribute to its degradation.

Hydrolysis Pathway

The hydrolysis of the ester linkage in this compound is the most well-characterized degradation pathway. This reaction breaks the ester bond, yielding 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol as the main degradation products.[1]

Quantitative Stability Data

The following tables summarize the quantitative data on the degradation kinetics of this compound under various conditions.

Table 1: Hydrolytic Degradation Rate Constants of this compound in Different Buffer Systems at pH 5.4

| Buffer System | Temperature (°C) | Rate Constant (k, day⁻¹) | t₉₀ (days) at 26°C |

| Phosphate | 26 | 5.8 x 10⁻⁴ | 181 |

| 45 | 4.1 x 10⁻³ | ||

| 50 | 6.9 x 10⁻³ | ||

| 60 | 1.8 x 10⁻² | ||

| Acetate | 26 | 6.7 x 10⁻⁴ | 157 |

| 45 | 5.2 x 10⁻³ | ||

| 50 | 9.1 x 10⁻³ | ||

| 60 | 2.5 x 10⁻² | ||

| Borate | 26 | 3.3 x 10⁻⁴ | 318 |

| 45 | 2.5 x 10⁻³ | ||

| 50 | 4.3 x 10⁻³ | ||

| 60 | 1.1 x 10⁻² |

Table 2: Solvolysis (Transesterification) Rate Constants of Tetracaine in Propylene Glycol [2]

| Temperature (°C) | Rate Constant (k, day⁻¹) |

| 22 | 2.26 x 10⁻³ |

| 30 | 5.18 x 10⁻³ |

| 40 | 1.35 x 10⁻² |

| 60 | 7.06 x 10⁻² |

Table 3: Stability of this compound Injection under Different Storage Conditions [4]

| Condition | Duration | Remaining Content (%) |

| 40°C, 75% RH | 1 month | 98.68 |

| 2 months | 96.33 | |

| 3 months | 94.37 | |

| 25°C | 15 months (expiration) | - |

| Room Temperature | 1 year | 96.67 |

| 2 years | 89.34 |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance. The following are detailed methodologies for conducting forced degradation studies on this compound.

Acidic Degradation[7]

-

Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.

-

Stress Condition: Add 2 mL of 0.01 N HCl solution and mix well.

-

Incubation: Keep the flask in a dark place for 3 hours.

-

Neutralization: After the incubation period, neutralize the mixture with 2 mL of 0.01 N NaOH.

-

Final Preparation: Dilute the neutralized solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.

Alkaline Degradation[7]

-

Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.

-

Stress Condition: Add 2 mL of 0.01 N NaOH solution and mix well.

-

Incubation: Keep the flask in a dark place for 2 hours.

-

Neutralization: After the incubation period, neutralize the mixture with 2 mL of 0.01 N HCl.

-

Final Preparation: Dilute the neutralized solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.

Oxidative Degradation[7]

-

Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.

-

Stress Condition: Add 2 mL of 3% H₂O₂ solution and mix well.

-

Incubation: Keep the flask in a dark place for 6 hours.

-

Final Preparation: After the incubation period, dilute the solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.

Thermal Degradation[7]

-

Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.

-

Stress Condition: Place the volumetric flask in a heating mantle at 50°C for 60 minutes.

-

Cooling: After the heating period, cool the contents to ambient temperature.

-

Final Preparation: Dilute the solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.

Photolytic Degradation[7]

-

Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a petri dish.

-

Stress Condition: Place the petri dish in a UV chamber for 2 hours.

-

Final Preparation: After the exposure period, dilute the contents with a suitable solvent (e.g., methanol) up to 10 mL for analysis.

Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for the determination of this compound and its degradation products.[1][3][6] A typical stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products and formulation excipients.

Table 4: Example of an HPLC Method for the Analysis of this compound and its Degradation Products [1][6]

| Parameter | Condition |

| Column | µBondapak C18 or Chromatopak C18 (250mm x 4.6mm, 5 µm) |

| Mobile Phase | 0.05M Potassium dihydrogen phosphate (pH 3.5) : Methanol (40:60, v/v) OR Water-acetonitrile-methanol (60:20:20) containing 0.06% (v/v) sulfuric acid, 0.5% (w/v) sodium sulfate, and 0.02% (w/v) sodium heptanesulfonate |

| Flow Rate | 1.0 mL/min or 2.0 mL/min |

| Detection Wavelength | 231 nm or 305 nm |

| Injection Volume | 20 µL |

Conclusion

The chemical stability of this compound is a critical attribute that must be thoroughly understood and controlled to ensure the quality, safety, and efficacy of pharmaceutical products. Hydrolysis is the primary degradation pathway, and its rate is significantly influenced by pH and temperature. The compound is also susceptible to photodegradation and oxidation. This guide provides a comprehensive summary of the available data on the stability and degradation of this compound, along with detailed experimental protocols for forced degradation studies. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and analysis of this compound. A thorough understanding of these stability aspects is paramount for the successful development of robust and reliable pharmaceutical products.

References

- 1. Simultaneous determination of tetracaine and its degradation product, p-n-butylaminobenzoic acid, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. International Journal of Pharmaceutical Compounding [ijpc.com]

- 3. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tetracaine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tetracaine hydrochloride, a widely used local anesthetic. This document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative and quantitative analysis of this active pharmaceutical ingredient. Detailed experimental protocols, data interpretation, and visual representations of the underlying principles and workflows are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a potent local anesthetic of the ester class, valued for its rapid onset and moderate duration of action. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of nerve impulses and results in a temporary loss of sensation.[1][2][3] The chemical structure of this compound, 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride, lends itself to a variety of spectroscopic analyses, which are crucial for its identification, purity assessment, and stability studies. This guide will delve into the specific spectroscopic signatures of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, relying on the principle of light absorption by chromophores within the molecule. The aromatic ring and the carbonyl group of the ester moiety in this compound are the primary chromophores responsible for its characteristic UV absorption.

Quantitative Data

The UV spectrum of this compound in aqueous solution typically exhibits three absorption maxima.

| Wavelength (λmax) | Solvent | Reference |

| 195 nm | Aqueous | [4] |

| 227 nm | Aqueous | [4] |

| 310 nm | Aqueous | [4][5] |

Experimental Protocol

Objective: To determine the absorption spectrum and λmax of this compound.

Materials:

-

This compound reference standard

-

Methanol

-

Distilled or deionized water

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a small volume of methanol. Dilute to a known volume with distilled water in a volumetric flask to obtain a stock solution of known concentration.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution with distilled water to fall within the linear range of the spectrophotometer (typically with absorbance values between 0.2 and 0.8).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent blank (distilled water) and place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill another quartz cuvette with the this compound working solution and place it in the sample beam.

-

Spectrum Acquisition: Acquire the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, the absorbance at the primary λmax (310 nm) is typically used.

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups.

Quantitative Data

The following table summarizes the key FT-IR absorption bands for this compound and their tentative assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3370 | N-H Stretching | Aromatic Amine | [6] |

| ~2952 | Asymmetric C-H Stretching | CH₃ | [6] |

| ~2861 | Symmetric C-H Stretching | CH₂ | [6] |

| ~1683 | C=O Stretching | Ester | [6] |

| ~1600 | C=C Stretching | Aromatic Ring | [6] |

| ~1532 | C-N Stretching | Aromatic Amine | [6] |

| ~1168 | Antisymmetric C-O-C Stretching | Ester | [6] |

| ~1118 | Symmetric C-O-C Stretching | Ester | [6] |

Experimental Protocol

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrometer Setup:

-

Place the FT-IR spectrometer in a stable environment with controlled temperature and humidity.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

With the sample compartment empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove instrumental and atmospheric absorptions.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder in the IR beam path.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of this compound.

-

Identify and label the characteristic absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Quantitative Data

¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic protons | 7.794, 6.605 |

| -NH- | 6.71 |

| -O-CH₂- | 4.535 |

| -CH₂-N(CH₃)₂ | 3.482 |

| -N(CH₃)₂ | 2.832 |

| Butyl -CH₂- | 3.067, 1.537, 1.375 |

| Butyl -CH₃ | 0.909 |

¹³C NMR Chemical Shifts (in DMSO-d₆):

A definitive, fully assigned ¹³C NMR spectrum for this compound was not available in the searched literature. The following are typical chemical shift ranges for the carbon environments present in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 165-175 |

| Aromatic C-O | 150-160 |

| Aromatic C-N | 140-150 |

| Aromatic C-H | 110-135 |

| -O-CH₂- | 60-70 |

| -CH₂-N(CH₃)₂ | 50-60 |

| -N(CH₃)₂ | 40-50 |

| Butyl -CH₂- | 10-40 |

| Butyl -CH₃ | ~14 |

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the NMR spectra.

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding protons and carbons in the this compound molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.

Quantitative Data

The protonated molecule [M+H]⁺ of tetracaine has a monoisotopic mass of approximately 265.1911 g/mol .

Key Fragment Ions (m/z):

| m/z | Proposed Fragment |

| 265.1911 | [M+H]⁺ (Protonated Tetracaine) |

| 220.1327 | Loss of -N(CH₃)₂ |

| 176.1070 | Cleavage of the ester linkage |

| 120.0810 | 4-(butylamino)benzoic acid fragment |

Experimental Protocol

Objective: To obtain the ESI mass spectrum and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source (e.g., Q-TOF or ion trap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (typically in the low µg/mL to ng/mL range). The addition of a small amount of formic acid helps to promote protonation.

-

-

Mass Spectrometer Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.

-

Set the mass analyzer to scan over the desired m/z range (e.g., 50-500).

-

-

MS Spectrum Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.

-

-

MS/MS (Tandem MS) Spectrum Acquisition:

-

Select the [M+H]⁺ ion (m/z 265.19) as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion.

-

Acquire the product ion spectrum (MS/MS spectrum).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragment ions.

-

Propose fragmentation pathways based on the observed product ions.

-

Caption: Simplified proposed fragmentation pathway of protonated tetracaine.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, NMR, and Mass Spectrometry are indispensable for the comprehensive characterization of this compound. This guide has provided a detailed overview of the principles, experimental protocols, and expected data for each method. The quantitative data and workflows presented herein serve as a practical reference for scientists and researchers involved in the analysis and quality control of this important pharmaceutical compound. Adherence to these well-established spectroscopic methods ensures the accurate identification, quantification, and structural elucidation of this compound, contributing to the development of safe and effective drug products.

References

- 1. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Crystalline Structure of Tetracaine Hydrochloride: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystalline structure of tetracaine hydrochloride, a crucial aspect for its development as a pharmaceutical agent. The following sections detail its crystallographic properties, polymorphic forms, and the experimental methodologies used for its characterization, providing a solid foundation for research and development.

Crystalline Structure and Physicochemical Properties

This compound, a widely used local anesthetic, presents as a white, crystalline, odorless, and hygroscopic powder. It exhibits a slightly bitter taste and induces local numbness. Its solubility in water and ethanol is high, while it is practically insoluble in ether.[1] The stability of this compound is a key consideration, as it can degrade in the presence of moisture and at elevated temperatures, even without exposure to light.

The fundamental crystal structure of this compound was determined from synchrotron X-ray powder diffraction data.[2][3][4] This analysis revealed a triclinic crystal system with the space group P-1.[2][5] The structure is characterized by an efficient packing of molecules arranged in parallel sheets, forming head-to-tail chains.[3][4] Hydrogen bonds between adjacent molecules and an extensive network of N+–Cl− contacts contribute to the stability of the crystal lattice.[3][4]

The crystallographic data for the primary stable form of this compound is summarized in the table below. The atomic coordinates and unit cell parameters are available in the Cambridge Structural Database under the entry code XISVOK .[4][6]

| Property | Value |

| Chemical Formula | C₁₅H₂₅ClN₂O₂ |

| Molecular Weight | 300.82 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Volume | 822 ų |

Polymorphism of this compound

A critical factor in the pharmaceutical development of this compound is its extensive polymorphism.[4] At least ten different forms have been identified, including six anhydrous crystalline forms, an amorphous form, a hemihydrate, a monohydrate, and a tetrahydrate.

The commercially available form is designated as Form I , which is the thermodynamically stable anhydrous modification at ambient temperature.[4] Another significant anhydrous form, Form V , is also stable at room temperature but exhibits different hygroscopic properties. Form I is hygroscopic only at high relative humidity (around 92%), whereas Form V is hygroscopic at a lower relative humidity of 61%. Both forms can convert to the monohydrate under their respective critical humidity conditions.

The various polymorphic forms can be interconverted through different experimental conditions such as thermal treatments, storage at specific relative humidities, and crystallization from various solvents. The differential scanning calorimetry (DSC) thermograms of commercial batches can show complex behavior with multiple endotherms and exotherms, the appearance of which is highly dependent on the heating rate. This complexity underscores the importance of carefully controlling manufacturing and storage conditions to ensure the desired polymorphic form is maintained.

Experimental Protocols for Crystalline Structure Characterization

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the identification and characterization of the crystalline forms of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently ground to a fine, uniform particle size. The powder is then packed into a sample holder, ensuring a flat and smooth surface.

-

Instrument Setup: A diffractometer equipped with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs for identification.

Below is a workflow for the XRPD analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to study the phase transitions and thermal stability of this compound polymorphs.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen. The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min over a temperature range of 25°C to 200°C.

-